N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Overview
Description
N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a fluorinated phenyl group and a pyridinylsulfanyl moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Acetamide Linkage: This can be achieved by reacting 2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-fluorophenyl)-2-chloroacetamide.
Introduction of the Pyridinylsulfanyl Group: The next step involves the nucleophilic substitution of the chlorine atom with pyridine-2-thiol in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- N-(2-bromophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its chloro, bromo, and methyl analogs, which may have different chemical behaviors and applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c14-10-5-1-2-6-11(10)16-12(17)9-18-13-7-3-4-8-15-13/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWPYQBUIFTEFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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